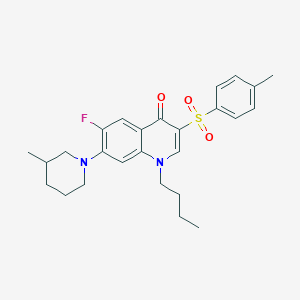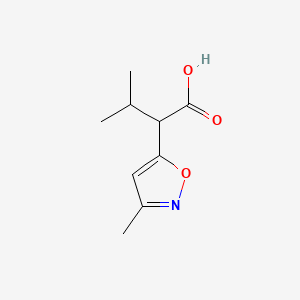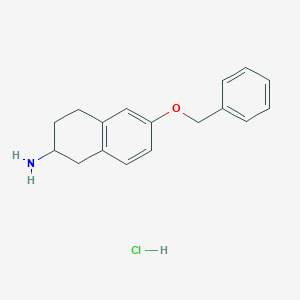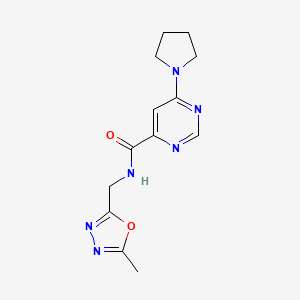
N-metil-N-(m-tolil)-2-(3-(dimetilamino)-4-fenil-1H-pirazol-1-il)acetamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyrazole derivatives typically involves the reaction of appropriate precursors under controlled conditions to form the desired pyrazole ring. Specific methods may vary depending on the substituents and the desired final product. For example, the synthesis of pyrazole-acetamide derivatives often involves steps such as acetylation, ethylation, and condensation reactions. The overall yield and purity of these reactions are crucial for the applicability of these compounds in further studies or applications (Gong Fenga, 2007).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is typically characterized using techniques such as X-ray diffraction, NMR spectroscopy, and IR spectroscopy. These techniques provide detailed information on the arrangement of atoms within the molecule, which is crucial for understanding the compound's reactivity and interactions. For instance, X-ray crystallography has been used to determine the structure of various pyrazole compounds, revealing details about their conformation and the presence of intramolecular and intermolecular hydrogen bonds (B. Narayana et al., 2016).
Chemical Reactions and Properties
Pyrazole derivatives undergo a variety of chemical reactions, including but not limited to condensation, cyclization, and substitution reactions. These reactions can significantly alter the chemical and physical properties of the compounds, making them suitable for various applications. The reactivity of these compounds is influenced by their molecular structure, particularly the electron-donating or withdrawing nature of substituents on the pyrazole ring (B. Sarhan et al., 2017).
Physical Properties Analysis
The physical properties of pyrazole derivatives, such as solubility, melting point, and crystallinity, are important for their practical applications. These properties are influenced by the molecular structure and the nature of substituents on the pyrazole ring. For example, the presence of polar groups can enhance solubility in water or organic solvents, which is critical for their use in pharmaceutical formulations (P. Nayak et al., 2014).
Chemical Properties Analysis
The chemical properties of pyrazole derivatives, including acidity, basicity, and reactivity towards various reagents, are central to their biological activity and potential applications. The electronic structure of the pyrazole ring and its substituents dictate these properties, influencing how these compounds interact with biological targets or participate in chemical reactions. Studies on the pKa values and reactivity patterns of these compounds provide insights into their chemical behavior and potential applications in medicinal chemistry (M. Duran & M. Canbaz, 2013).
Aplicaciones Científicas De Investigación
- Un estudio realizado por Fan et al. sintetizó una serie de derivados de este compuesto y evaluó su actividad antimicrobiana . Específicamente, algunos de estos derivados demostraron una potente actividad antibacteriana contra Xanthomonas oryzae pv. oryzae (Xoo), una bacteria responsable del tizón bacteriano del arroz. Por ejemplo, los compuestos 4c, 4g y 4q mostraron valores de EC50 alrededor de 1,5 veces más activos que el bactericida comercial bismertiazol. Además, los compuestos 4j y 4p mostraron una actividad antifúngica comparable contra Gloeosporium fructigenum.
- En Egipto, se ha demostrado que un derivado del ácido nalidíxico que contiene esta estructura de compuesto es un potente inhibidor tanto de TopoIIα como de TopoIIβ. Induce el arresto del ciclo celular en la fase G2-M, lo que lleva a la inhibición de la proliferación celular y la apoptosis .
- Los investigadores han explorado los 1,4-disustituidos-1,2,3-triazoles con funcionalidad amida para diversas actividades biológicas. Ferroni et al. desarrollaron triazoles como antiandrógenos no esteroideos para el tratamiento del cáncer de próstata, que podrían incluir potencialmente derivados de este compuesto .
Actividad Antimicrobiana
Inhibición de la Topoisomerasa
Tratamiento del Cáncer de Próstata
Direcciones Futuras
: Akolkar, S. V., et al. (2023). Click chemistry inspired syntheses of new amide linked 1,2,3-triazoles from naphthols: biological evaluation and in silico computational study. Research on Chemical Intermediates, 49(3), 2725–2753. Read more : S-Molecule : ChemLibreTexts : Molecular structure image source: ChemSpider
Mecanismo De Acción
Target of Action
It is suggested that the compound may have potential antidepressant properties . Antidepressants often target monoamine neurotransmitters such as noradrenaline, dopamine, and serotonin in the central nervous system .
Mode of Action
Given its potential antidepressant properties, it may interact with its targets to regulate the release of monoamine neurotransmitters .
Biochemical Pathways
The compound may influence the noradrenergic, dopaminergic, and serotonergic systems, which are involved in mood regulation
Result of Action
Given its potential antidepressant properties, it may alleviate symptoms of depression and enhance the quality of life for individuals with moderate to severe depression .
Propiedades
IUPAC Name |
2-[3-(dimethylamino)-4-phenylpyrazol-1-yl]-N-methyl-N-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O/c1-16-9-8-12-18(13-16)24(4)20(26)15-25-14-19(21(22-25)23(2)3)17-10-6-5-7-11-17/h5-14H,15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSNRAOKHJPYWEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(C)C(=O)CN2C=C(C(=N2)N(C)C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(Z)-2-Cyano-3-[4-[[2-(2,4-dichlorophenyl)acetyl]amino]phenyl]prop-2-enamide](/img/structure/B2486592.png)

![1-(4-Methoxyphenyl)sulfonyl-2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2486596.png)

![(E)-1-(3-(1H-benzo[d]imidazol-1-yl)-2-hydroxypropyl)-1H-indole-3-carbaldehyde oxime](/img/structure/B2486598.png)

![4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-6-hydroxy-2H-chromen-2-one](/img/structure/B2486602.png)
![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(1,1-dioxidotetrahydrothiophen-3-yl)methanone](/img/structure/B2486603.png)


![6-Tert-butyl-2-[1-[2-(4-fluorophenoxy)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2486608.png)